molecular formula C6H9NO2 B1239897 4-Methyl-2-pyrroline-5-carboxylic acid

4-Methyl-2-pyrroline-5-carboxylic acid

Cat. No. B1239897
M. Wt: 127.14 g/mol
InChI Key: ZVJPMCWYCLEWPG-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-pyrroline-5-carboxylic acid is a pyrroline consisting of 2-pyrroline having methyl and carboxy substituents at positions 4 and 5 respectively. It is a monocarboxylic acid and a pyrroline.

Scientific Research Applications

Structural Analysis and Synthesis

4-Methyl-2-pyrroline-5-carboxylic acid plays a role in the structural analysis and synthesis of complex molecules. L-pyrrolysine, recognized as the 22nd genetically encoded amino acid, was identified as a 4-substituted-pyrroline-5-carboxylate linked to lysine. Detailed studies on synthetic L-pyrrolysine offered insights into its physical properties, chemical stability, and the significance of its C(4) substituent. This understanding can potentially aid in the in vivo incorporation of this synthetic L-pyrrolysine into recombinant proteins for further research applications (Hao et al., 2004).

Synthesis of Methyl Esters and Heterocycles

Research also delves into the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as precursors for the synthesis of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This synthesis route has shown potential in producing compounds with fungicidal properties, indicating a potential application in agricultural sciences (Тумкявичюс et al., 2013).

Flavor Compound Biosynthesis

In the realm of food science, 4-Methyl-2-pyrroline-5-carboxylic acid is relevant in the study of flavor compounds, such as 2-acetyl-1-pyrroline (2-AP), a major flavor compound in aromatic rice varieties. The research explores the biosynthesis mechanism of 2-AP and its relationship with Delta1-pyrroline-5-carboxylic acid and methylglyoxal in aromatic rice, revealing potential applications in agriculture and food industry (Huang et al., 2008).

Pharmaceutical and Chemical Applications

In pharmaceutical sciences, the compound's derivatives, such as pyrrole-2-carboxylic acid, have been used as ligands in Cu-catalyzed reactions, indicating potential in synthetic chemistry and drug development (Altman et al., 2008).

properties

Product Name

4-Methyl-2-pyrroline-5-carboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R,3R)-3-methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c1-4-2-3-7-5(4)6(8)9/h2-5,7H,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

ZVJPMCWYCLEWPG-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C=CN[C@H]1C(=O)O

Canonical SMILES

CC1C=CNC1C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pyrroline-5-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-2-pyrroline-5-carboxylic acid

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